benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate
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Overview
Description
Benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group, a hydroxycyclopentyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(3-hydroxycyclopentyl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl N-[(3-oxocyclopentyl)methyl]carbamate.
Reduction: Formation of N-[(3-hydroxycyclopentyl)methyl]amine.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
Benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in vivo.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate involves its hydrolysis to release the active amine and benzyl alcohol. The hydrolysis is typically catalyzed by enzymes such as esterases or amidases. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(3-hydroxypropyl)methyl]carbamate
- Benzyl N-[(3-hydroxybutyl)methyl]carbamate
- Benzyl N-[(3-hydroxycyclohexyl)methyl]carbamate
Uniqueness
Benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate is unique due to its specific hydroxycyclopentyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c16-13-7-6-12(8-13)9-15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) |
InChI Key |
YIKGCGVKXMVDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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